Absence of Direct Activity Data for the Target Compound Against Human MAGL
A direct quantitative comparison between the target compound and its closest structural analogs is not feasible. The foundational study for this chemical class established a structure-activity relationship (SAR) for eighteen pyrrolidin-2-one derivatives (compounds 10-27). The most potent benzimidazole-based MAGL inhibitors had IC50 values ranging from 8.0 to 9.4 nM [1]. However, the target compound with its distinct N-isobutyl and 3-(methylthio)phenyl groups was not among those tested, precluding any direct head-to-head comparison of potency.
| Evidence Dimension | Human MAGL Inhibition (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Compound 25 (4-methoxyphenyl analog): IC50 = 9.4 nM |
| Quantified Difference | Not calculable |
| Conditions | Human MAGL inhibition assay, as reported by Altamimi et al., 2020 |
Why This Matters
Without this data, a user cannot determine if the compound's unique substitution pattern enhances or diminishes target engagement relative to validated leads, making it unsuitable for direct use in MAGL-centric studies without prior in-house characterization.
- [1] Altamimi, A.S.A., Bawa, S., Athar, F., Hassan, M.Q., Riadi, Y., & Afzal, O. (2020). Pyrrolidin-2-one linked benzofused heterocycles as novel small molecule monoacylglycerol lipase inhibitors and antinociceptive agents. Chemical Biology & Drug Design, 96(6), 1418-1432. View Source
